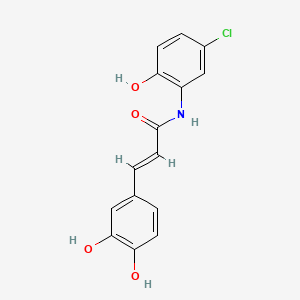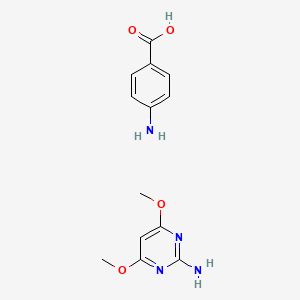
4-Aminobenzoic acid;4,6-dimethoxypyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzoic acid;4,6-dimethoxypyrimidin-2-amine is a compound that combines two distinct chemical entities: 4-Aminobenzoic acid and 4,6-dimethoxypyrimidin-2-amineIt is a white solid that is slightly soluble in water and is known for its role as a precursor in the synthesis of folate by bacteria, plants, and fungi . 4,6-Dimethoxypyrimidin-2-amine, on the other hand, is a pyrimidine derivative that is often used in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoic acid typically involves the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . For 4,6-dimethoxypyrimidin-2-amine, one common method involves the methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate in the presence of potassium carbonate and a phase transfer catalyst . This method is preferred due to its environmentally friendly nature compared to traditional methods that use toxic reagents.
Industrial Production Methods
In industrial settings, 4-Aminobenzoic acid is produced mainly through the reduction of 4-nitrobenzoic acid . The production of 4,6-dimethoxypyrimidin-2-amine involves a multi-step process starting from guanidine nitrate and diethyl malonate to obtain 2-amino-4,6-dihydroxypyrimidine, followed by methylation .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . It can be oxidized to form 4-nitrobenzoic acid and reduced to form aniline derivatives. Substitution reactions often involve the amino group, leading to the formation of various derivatives.
4,6-Dimethoxypyrimidin-2-amine primarily undergoes substitution reactions due to the presence of the amino group and methoxy groups. These reactions are often facilitated by the use of reagents such as dimethyl sulfate or haloalkanes .
Common Reagents and Conditions
Common reagents for the reactions involving 4-Aminobenzoic acid include nitric acid for oxidation and hydrogen gas for reduction . For 4,6-dimethoxypyrimidin-2-amine, dimethyl carbonate is a preferred methylating agent due to its non-toxic nature .
Major Products
The major products formed from the reactions of 4-Aminobenzoic acid include 4-nitrobenzoic acid and various aniline derivatives . For 4,6-dimethoxypyrimidin-2-amine, the major products are typically substituted pyrimidine derivatives .
Scientific Research Applications
4-Aminobenzoic acid is extensively used in the chemical industry as a starting material for the preparation of folate, a crucial vitamin required for DNA synthesis and replication .
4,6-Dimethoxypyrimidin-2-amine is widely used as an intermediate in the synthesis of pesticides, particularly sulfonylurea herbicides . It also finds applications in the pharmaceutical industry for the synthesis of various drugs .
Mechanism of Action
The mechanism of action of 4-Aminobenzoic acid involves its role as a precursor in the synthesis of folate by bacteria, plants, and fungi . It is converted to folate through a series of enzymatic reactions, which are crucial for DNA synthesis and cell division.
4,6-Dimethoxypyrimidin-2-amine exerts its effects primarily through its role as an intermediate in the synthesis of bioactive compounds. The methoxy groups and amino group facilitate various substitution reactions, leading to the formation of active pharmaceutical ingredients .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: An oxidized form of 4-Aminobenzoic acid.
Aniline derivatives: Reduced forms of 4-Aminobenzoic acid.
2-Amino-4,6-dihydroxypyrimidine: A precursor to 4,6-dimethoxypyrimidin-2-amine.
Uniqueness
4-Aminobenzoic acid is unique due to its role as a precursor in folate synthesis, which is essential for DNA synthesis and cell division . 4,6-Dimethoxypyrimidin-2-amine stands out due to its environmentally friendly synthesis route and its extensive use in the synthesis of sulfonylurea herbicides .
Properties
CAS No. |
920761-21-3 |
|---|---|
Molecular Formula |
C13H16N4O4 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
4-aminobenzoic acid;4,6-dimethoxypyrimidin-2-amine |
InChI |
InChI=1S/C7H7NO2.C6H9N3O2/c8-6-3-1-5(2-4-6)7(9)10;1-10-4-3-5(11-2)9-6(7)8-4/h1-4H,8H2,(H,9,10);3H,1-2H3,(H2,7,8,9) |
InChI Key |
HCUZBQWUWSOEIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)N)OC.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



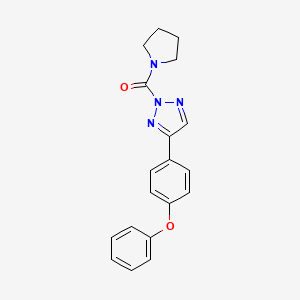


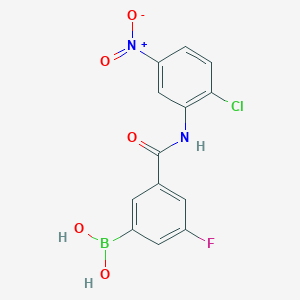

![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)


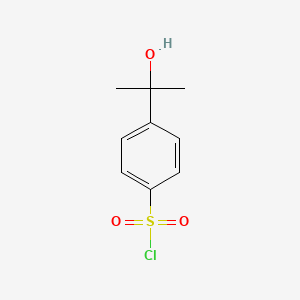
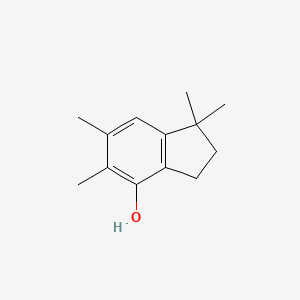
![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)

